molecular formula C10H8Cl2O B162676 Cyclopropyl 3,4-dichlorophenyl ketone CAS No. 136906-33-7

Cyclopropyl 3,4-dichlorophenyl ketone

Cat. No. B162676
M. Wt: 215.07 g/mol
InChI Key: KDVARTRUFLNVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl 3,4-dichlorophenyl ketone is a chemical compound with the IUPAC name cyclopropyl (3,4-dichlorophenyl)methanone . It has a molecular weight of 215.08 and appears as a light yellow oil .


Molecular Structure Analysis

The molecular structure of Cyclopropyl 3,4-dichlorophenyl ketone is represented by the linear formula C10H8Cl2O . The InChI code for this compound is 1S/C10H8Cl2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 .

Scientific Research Applications

Oxidation of Cycloalkanes

  • Cyclopropyl groups, similar to those in Cyclopropyl 3,4-dichlorophenyl ketone, are explored in the context of cycloalkane oxidation processes. These studies aim at understanding the oxidation mechanisms to produce key industrial compounds like ketone-alcohol (KA) oil, which is critical for nylon production. Research indicates that metal and metal oxide catalysts are effective for high selectivity and conversion in such processes. This underscores the broader applicability of cyclopropyl compounds in facilitating industrial chemical reactions (Abutaleb & Ali, 2021).

Cyclopropane Derivatives

  • The manipulation of cyclopropane rings, which are structurally similar to the cyclopropyl group in Cyclopropyl 3,4-dichlorophenyl ketone, has been highlighted for its potential in drug development. Oxidation methods for transforming cyclopropane-containing compounds into valuable cyclopropylketones have been extensively reviewed, noting the importance of these transformations in synthetic organic chemistry and their potential utility in pharmaceuticals (Sedenkova et al., 2018).

Environmental Impact of Organochlorine Compounds

  • While not directly related to Cyclopropyl 3,4-dichlorophenyl ketone, research on the environmental impact of chlorophenols, including 3-chlorophenol and 4-chlorophenol, provides context on the ecological considerations of using and manufacturing organochlorine compounds. These studies assess the toxicity and biodegradation of chlorophenols, highlighting the importance of understanding the environmental fate of chemical compounds used in industry and research (Krijgsheld & Gen, 1986).

Synthetic Applications

  • Cyclopropyl 3,4-dichlorophenyl ketone's structural motifs are explored through various synthetic applications, emphasizing their utility in constructing complex molecules. For example, studies on the synthesis of hexasubstituted pyrazolines demonstrate the versatility of cyclopropane and cyclopropyl derivatives in organic synthesis, leading to novel compounds with potential applications across different chemical sectors (Baumstark et al., 2013).

Safety And Hazards

Cyclopropyl 3,4-dichlorophenyl ketone may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

cyclopropyl-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVARTRUFLNVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600136
Record name Cyclopropyl(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 3,4-dichlorophenyl ketone

CAS RN

136906-33-7
Record name Cyclopropyl(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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